molecular formula C19H16N4O B4495836 7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4495836
M. Wt: 316.4 g/mol
InChI Key: WQOJSPZQFNESHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is known for its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through multicomponent reactions involving aminotriazoles, aldehydes, and other electrophilic agents. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde and acetoacetanilide under solvent-free conditions at 60°C, catalyzed by a Schiff base zinc(II) complex supported on magnetite nanoparticles . This method yields the desired product with high efficiency and minimal waste.

Industrial Production Methods

For industrial-scale production, the use of heterogeneous catalysts such as silica-coated magnetite copper ferrite nanoparticles is advantageous due to their high stability, ease of recovery, and reusability . These catalysts facilitate the synthesis under mild conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines with various functional groups .

Mechanism of Action

The mechanism of action of 7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its stable triazolopyrimidine core and the presence of functional groups that facilitate binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the benzyloxy group contributes to its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-7-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-21-19-20-12-11-18(23(19)22-14)16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOJSPZQFNESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.